molecular formula C9H8N2O B13070062 N-(4-isocyanophenyl)acetamide

N-(4-isocyanophenyl)acetamide

Cat. No.: B13070062
M. Wt: 160.17 g/mol
InChI Key: PQRKCCOFKFQDAP-UHFFFAOYSA-N
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Description

N-(4-Isocyanophenyl)acetamide is a para-substituted acetamide derivative characterized by an isocyano (-NC) functional group attached to the phenyl ring at the para position. Para-substituted acetamides are widely studied for their structural versatility and biological relevance, particularly in drug discovery and materials science. This article compares this compound with similar compounds, focusing on substituent effects, molecular properties, and applications.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-(4-isocyanophenyl)acetamide

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h3-6H,1H3,(H,11,12)

InChI Key

PQRKCCOFKFQDAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isocyanophenyl)acetamide typically involves the reaction of 4-isocyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-isocyanophenylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-isocyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group.

    Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(4-aminophenyl)acetamide.

Scientific Research Applications

N-(4-isocyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-isocyanophenyl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound covalently modifies essential metabolic enzymes in bacteria, leading to the inhibition of their function . This disruption of metabolic pathways ultimately results in the death of the bacterial cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at the para position significantly influence molecular geometry, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1. Structural and Physicochemical Comparison of N-(4-Substituted Phenyl)acetamides

Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
Iodo (I) C₈H₈INO 261.06 Planar acetamide group; spectral data aligns with literature.
Bromo (Br) C₈H₈BrNO 214.06 Agonist for formyl peptide receptors (FPR1/FPR2); activates calcium mobilization.
Nitro (NO₂) C₈H₈N₂O₃ 180.16 Forms C(4) hydrogen-bonded chains in crystal lattice; π-π stacking observed.
Methoxy (OCH₃) C₉H₁₁NO₂ 165.19 Safety data available; used in synthesis of bioactive molecules.
Amino (NH₂) C₈H₁₀N₂O 150.18 Pharmacologically active; potential precursor for drug development.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and bromo (Br) substituents, being electron-withdrawing, enhance molecular rigidity and influence crystal packing. For example, N-[4-(4-nitrophenoxy)phenyl]acetamide exhibits intermolecular N–H⋯O hydrogen bonds and π-π interactions, stabilizing its crystal structure . Methoxy (OCH₃) and amino (NH₂) groups, as electron donors, may increase solubility and reactivity. N-(4-Methoxyphenyl)acetamide has been utilized in synthesizing intermediates for antimicrobial agents .
Pharmacological Activities
  • N-(4-Bromophenyl)acetamide Derivatives :

    • Act as mixed FPR1/FPR2 ligands, inducing calcium mobilization and chemotaxis in human neutrophils .
    • Specific derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show potent FPR2 agonism .
  • Antimicrobial and Antifungal Agents :

    • Complex derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit activity against gram-positive bacteria and fungi .

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